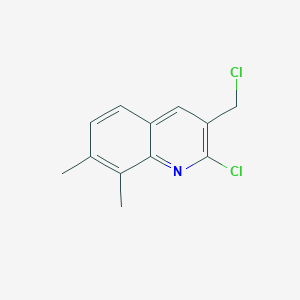

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline

Descripción

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline (CAS 794582-35-7) is a halogenated quinoline derivative characterized by a chloromethyl substituent at position 3 and methyl groups at positions 7 and 6. It serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds and coordination polymers. Key applications include its use in coupling reactions to form complex quinoline-based structures, such as ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate . The compound is commercially available for research purposes, with strict handling protocols due to its reactive chloromethyl group and stability requirements (e.g., storage at -80°C in DMSO solutions) .

Propiedades

IUPAC Name |

2-chloro-3-(chloromethyl)-7,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N/c1-7-3-4-9-5-10(6-13)12(14)15-11(9)8(7)2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNBVVFJVKLVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)CCl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368688 | |

| Record name | 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794582-35-7 | |

| Record name | 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=794582-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline typically involves the chlorination of 7,8-dimethylquinoline. One common method includes the use of thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products

Substitution: Formation of 3-(aminomethyl)-7,8-dimethylquinoline or 3-(thiomethyl)-7,8-dimethylquinoline.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 2-chloro-3-(chloromethyl)-1,2,3,4-tetrahydro-7,8-dimethylquinoline.

Aplicaciones Científicas De Investigación

Chemistry

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline is used as an intermediate in the synthesis of more complex quinoline derivatives

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with DNA and proteins makes it a candidate for drug development.

Medicine

The compound’s derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. Its unique structure allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline involves its interaction with cellular components such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its replication and transcription processes. It also inhibits enzyme activity by binding to active sites, leading to the inhibition of metabolic pathways. The specific molecular targets and pathways depend on the derivative and its intended application.

Comparación Con Compuestos Similares

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Research Findings and Trends

Recent studies highlight the target compound’s versatility in forming hydrogen-bonded networks and π-stacked crystals, critical for designing materials with tailored luminescent properties . Analogs with trifluoromethyl or nitro groups (e.g., from ) are emerging as potent bioactive agents, though their synthesis routes are more complex .

Actividad Biológica

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline is a chlorinated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₂H₁₁Cl₂N

- Molecular Weight : 236.13 g/mol

- CAS Number : 794582-35-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of chlorine atoms enhances its reactivity and potential for enzyme inhibition. The compound has been shown to modulate the activity of specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that chlorinated quinolines possess significant antimicrobial properties. A study highlighted the effectiveness of similar quinoline derivatives against various bacterial strains, suggesting that this compound may exhibit comparable activity. The mechanism often involves the disruption of bacterial cell membranes or interference with DNA replication processes.

| Study Reference | Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved its application in human breast cancer cells (MCF-7), where it exhibited cytotoxic effects at concentrations as low as 10 µM.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A recent investigation into the antimicrobial properties of chlorinated quinolines found that derivatives similar to this compound showed potent activity against multidrug-resistant strains of bacteria.

- The study revealed that the compound inhibited biofilm formation by Staphylococcus aureus, which is crucial for its pathogenicity.

-

Case Study on Anticancer Activity :

- An experimental study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in human lung carcinoma (A549) and prostate cancer (PC-3) cells.

- The compound's mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedländer-type condensation. For example, describes a reaction where this compound is prepared by refluxing ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate with KOtBu and THF at 343 K for 1 hour . Optimization of reaction parameters (e.g., solvent choice, temperature, and stoichiometry) is critical. highlights that using polar aprotic solvents like DMF improves electrophilic substitution efficiency at the chloromethyl group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Used to resolve the planar quinoline core and substituent positioning (e.g., monoclinic crystal system with space group P2₁/c, as in ) .

- NMR spectroscopy : Key for identifying methyl, chloro, and chloromethyl groups (e.g., ¹H NMR δ 2.5–3.0 ppm for CH₂Cl) .

- Mass spectrometry : Confirms molecular weight (Mr = 257.16 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize regioselective functionalization at the chloromethyl group?

- Methodological Answer :

- Solvent effects : Polar solvents (DMF, THF) stabilize transition states for nucleophilic attack .

- Catalytic systems : Montmorillonite K-10 clay enhances reduction efficiency (e.g., NaBH₄-mediated reduction of aldehyde intermediates, as in ) .

- Temperature control : Higher temperatures (343 K) favor substitution over elimination .

- Data-driven optimization : Table 1 in compares yields under varying conditions (e.g., 85% yield with DMF vs. 72% with toluene) .

Q. How to address contradictions in crystallographic data during structural refinement?

- Methodological Answer :

- Software tools : Use SHELXL ( ) for high-resolution refinement, especially for resolving disorder in methyl/chloro groups .

- Validation metrics : Monitor R1 and wR2 values (e.g., R1 < 0.05 for reliable models, as in ) .

- Thermal parameters : Anisotropic refinement of Cl atoms reduces residual electron density errors .

Q. What strategies are used to analyze the compound’s potential biological activity, given limited direct data?

- Methodological Answer :

- Structural analogs : Compare with bioactive quinolines like 2-amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride (), which shows antimicrobial activity via DNA intercalation .

- Molecular docking : Predict binding affinity to targets like PI3Kδ (similar to AMG319 in ) using AutoDock or Schrödinger .

- In vitro assays : Test against bacterial strains (e.g., E. coli, S. aureus) using MIC protocols described in .

Key Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.